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Compound of Interest

Compound Name:
Azetidine-3-carbonitrile

hydrochloride

Cat. No.: B1520942 Get Quote

An In-Depth Technical Guide to the Physical Properties of Azetidine-3-carbonitrile
Hydrochloride

Introduction: The Azetidine Scaffold in Modern
Chemistry
Azetidine-3-carbonitrile hydrochloride is a key heterocyclic building block in medicinal

chemistry and organic synthesis.[1] As a four-membered saturated ring containing a nitrogen

atom, the azetidine core imparts unique conformational rigidity and metabolic stability to

molecules. The presence of a carbonitrile group at the 3-position provides a versatile chemical

handle for further synthetic elaboration, while the hydrochloride salt form enhances stability and

aqueous solubility, making it highly amenable to various reaction conditions.[1] This guide

offers an in-depth examination of its core physical properties, providing researchers with the

foundational knowledge and practical methodologies required for its effective use.

Core Physical and Chemical Identifiers
A comprehensive understanding of a compound begins with its fundamental properties. This

data, compiled from various chemical repositories and suppliers, serves as the primary

reference for handling, characterization, and experimental design.
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Property Value Source(s)

CAS Number 345954-83-8 [2][3][4]

Molecular Formula C₄H₇ClN₂ [1][2][3]

Molecular Weight 118.56 g/mol [2][5]

Appearance Off-white to yellow solid [1]

Purity
Commercially available,

typically ≥95%
[6]

Boiling Point
227.7°C at 760 mmHg

(Predicted)
[5]

Storage
Store in freezer (-20°C) under

inert atmosphere
[4][5]

A Note on Boiling Point: The listed boiling point is a predicted value, likely for the free base

form. As a hydrochloride salt, the compound is expected to decompose at elevated

temperatures rather than boil. Experimental determination via thermogravimetric analysis

(TGA) would be required to identify the decomposition temperature.

Caption: Chemical structure of Azetidine-3-carbonitrile Hydrochloride.

Experimental Determination of Physical Properties
The following protocols outline the standard methodologies for characterizing a novel or newly

synthesized batch of Azetidine-3-carbonitrile hydrochloride, ensuring its identity, purity, and

suitability for downstream applications.

Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range

typically signifies a high-purity compound, whereas a broad range often indicates the presence

of impurities, which depress and widen the melting range. For a hygroscopic salt, proper

sample preparation is paramount to obtaining an accurate reading.

Protocol:
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Sample Preparation: Dry the solid sample under high vacuum for at least 4 hours to remove

any residual moisture or solvent.

Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an

approximate melting range.

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to

within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min to

allow for thermal equilibrium.

Recording: Record the temperature at which the first liquid phase appears and the

temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument and

performing a two-stage heating process. Repeating the measurement confirms the

reproducibility of the result. While no definitive melting point is consistently published, this

rigorous method provides a reliable, batch-specific value.[1][7]

Solubility Assessment
Expertise & Causality: As a hydrochloride salt, the compound is expected to have good

solubility in polar protic solvents like water, methanol, and DMSO due to favorable ion-dipole

interactions.[1] Assessing solubility in a range of solvents is crucial for selecting appropriate

systems for reactions, purification, and biological assays.

Protocol:

Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., Water,

Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate).

Sample Addition: Add 1 mg of the compound to each vial. Stopper and vortex for 30

seconds. Visually inspect for dissolution.
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Incremental Addition: If dissolved, continue adding the compound in known increments (e.g.,

5 mg, 10 mg) until a saturated solution (visible solid remains) is achieved. Vortex for 30

seconds after each addition.

Quantification: Calculate the approximate solubility in mg/mL for each solvent. For poorly

soluble systems, this provides an "insoluble" or "<1 mg/mL" result.

Trustworthiness: This method provides a systematic and semi-quantitative assessment of

solubility. By testing a spectrum of solvents from polar to nonpolar, a reliable solubility profile is

established, guiding future experimental design.

Spectroscopic Characterization
Expertise & Causality: NMR is the most powerful tool for elucidating the chemical structure of

an organic molecule. ¹H NMR provides information on the number of different types of protons

and their connectivity, while ¹³C NMR reveals the number and electronic environment of the

carbon atoms. For Azetidine-3-carbonitrile hydrochloride, DMSO-d₆ is a suitable solvent

due to its ability to dissolve the polar salt and the presence of an exchangeable proton (N-H)

that can be observed.

Protocol:

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or

higher spectrometer.

Data Processing: Process the spectra by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈

2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm).

Expected Results & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):
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Azetidine Ring Protons (CH₂): Expect complex multiplets between δ 3.5-4.5 ppm. The

non-equivalence of the protons adjacent to the nitrogen and the chiral center at C3 leads

to complex splitting patterns.

Methine Proton (CH): A multiplet, likely a quintet or similar, is expected for the proton at

the C3 position, coupled to the adjacent CH₂ groups. This peak would likely appear

between δ 3.0-4.0 ppm.

Amine Proton (NH₂⁺): A broad singlet is expected at high chemical shift (δ > 9.0 ppm),

characteristic of an ammonium proton. Its integration should correspond to two protons.

¹³C NMR (100 MHz, DMSO-d₆):

Nitrile Carbon (C≡N): A signal is expected in the characteristic nitrile region, δ ≈ 115-125

ppm.[8]

Azetidine Ring Carbons (CH₂): Signals for the two CH₂ carbons bonded to the nitrogen are

expected in the range of δ ≈ 40-55 ppm.[9]

Methine Carbon (CH): The signal for the carbon at the C3 position is expected to be

further downfield, likely in the δ 25-40 ppm range.

Expertise & Causality: FTIR spectroscopy is used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation. For this compound, key

absorbances will confirm the presence of the nitrile group (C≡N) and the ammonium salt.

Protocol:

Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total

Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed

directly on the crystal.

Background Scan: Perform a background scan with no sample present to account for

atmospheric CO₂ and H₂O.

Sample Scan: Place a small amount of the solid on the ATR crystal, apply pressure to ensure

good contact, and collect the sample spectrum. Typically, 16-32 scans are co-added to
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improve the signal-to-noise ratio.

Expected Results & Interpretation:

N-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3200

cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride

salt.

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-

2260 cm⁻¹, which is definitive for the nitrile functional group.

Physical Property Characterization Workflow
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Caption: Workflow for the physical characterization of the compound.

Handling and Storage
Proper handling and storage are essential to maintain the integrity and purity of Azetidine-3-
carbonitrile hydrochloride.
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Storage: The compound should be stored in a tightly sealed container in a freezer (-20°C is

recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents

degradation from moisture and atmospheric contaminants.

Handling: Due to its potential toxicity and irritant nature, handling should be performed in a

well-ventilated fume hood.[7] Personal protective equipment, including safety glasses,

gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1520942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

